N2-(N-(N-(N2-(N-(N-(N-L-Methionyl-L-alpha-glutamyl)-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysine

Description

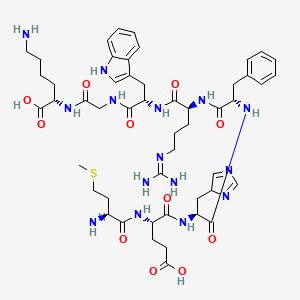

This peptide, referenced in patent literature (CAS-related sequences in ), consists of a heptapeptide backbone with the sequence L-Methionine-L-α-glutamate-L-histidine-L-phenylalanine-L-arginine-L-tryptophan-glycine-L-lysine. Its molecular complexity arises from sequential amide linkages and the inclusion of aromatic (tryptophan, phenylalanine), charged (arginine, glutamate), and sulfur-containing (methionine) residues. Key structural features include:

- Central arginine-tryptophan motif: Likely influences receptor binding or enzymatic interactions.

- C-terminal lysine: Enhances solubility and may facilitate conjugation or labeling.

Synthetic routes for analogous peptides (e.g., methylated lysine derivatives in ) involve solid-phase synthesis or solution-phase coupling, with purification via silica chromatography and structural validation by NMR/IR.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,55,59)(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBNJKUZBFBIKV-YJXWTMGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N15O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1090.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Resin Types and Functionalization

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. The 2-chlorotrityl chloride resin is optimal for C-terminal carboxylate peptides, while Rink amide resin is preferred for C-terminal amidation. For this compound, Rink amide resin (300 mg, 0.1 mmol scale) is typically used to yield a C-terminal lysine amide.

Loading the First Amino Acid

The C-terminal lysine residue is anchored to the resin via its α-carboxyl group. The protocol involves:

- Swelling the resin in dichloromethane (DCM) for 30 minutes.

- Coupling Fmoc-L-lysine(Boc)-OH (5 equivalents) using diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in DMF for 2 hours.

- Capping unreacted sites with acetic anhydride to prevent deletion sequences.

Amino Acid Side Chain Protection Strategies

Each amino acid requires tailored protecting groups to prevent side reactions during synthesis (Table 1):

| Amino Acid | Side Chain Protecting Group | Deprotection Condition |

|---|---|---|

| L-Methionine | None | N/A |

| L-Glutamic acid | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) |

| L-Histidine | Trityl (Trt) | TFA with scavengers |

| L-Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA |

| L-Tryptophan | tert-Butoxycarbonyl (Boc) | TFA |

Table 1: Side chain protection scheme for the target peptide.

Sequential Peptide Elongation via Fmoc-SPPS

Deprotection and Coupling Cycles

Each cycle involves:

- Fmoc Deprotection : Treating the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.

- Amino Acid Activation : Activating the incoming Fmoc-amino acid (4 equivalents) with HBTU (1.1 equivalents) and DIEA (2 equivalents) in DMF at 0–5°C to minimize racemization.

- Coupling : Reacting the activated amino acid with the resin-bound peptide for 1–2 hours under nitrogen agitation.

Sequence Assembly Order

The peptide is assembled from C- to N-terminus:

- Lysine → Tryptophan → Glycine → Arginine → Phenylalanine → Histidine → Glutamic acid → Methionine.

Aggregation-prone segments (e.g., tryptophan-phenylalanine) are addressed by incorporating pseudoproline dipeptides or using 6 M guanidine hydrochloride in coupling buffers.

Cleavage and Global Deprotection

TFA-Mediated Cleavage

The final peptide-resin is treated with a cleavage cocktail containing:

Precipitation and Isolation

The crude peptide is precipitated in cold methyl tert-butyl ether, centrifuged, and lyophilized to yield a white powder.

Purification and Characterization

Reverse-Phase HPLC

Purification is performed on a C18 column using a gradient of acetonitrile/water (0.1% TFA). The target peptide typically elutes at 60–70% acetonitrile.

Analyse Des Réactions Chimiques

ACTH (4-11) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

ACTH (4-11) has several scientific research applications:

Chemistry: It is used to study peptide synthesis and modification techniques.

Industry: ACTH (4-11) is used in the development of peptide-based drugs and diagnostic agents.

Mécanisme D'action

ACTH (4-11) exerts its effects by binding to melanocortin receptors, particularly melanocortin receptor 1 (MC1R). This binding triggers a cascade of intracellular events, including the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways . These pathways lead to the differentiation of melanocytes and the modulation of inflammatory responses .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Peptides

Key Comparative Insights:

Stereochemical Modifications :

- The D-alanine-containing peptide (66609-19-6) resists enzymatic cleavage compared to the target compound’s all-L configuration, suggesting divergent metabolic stability.

Functional Group Additions :

- Acetylation in 237761-41-0 and fatty acid conjugation in Liraglutide enhance bioavailability and half-life, whereas the target compound lacks such modifications.

Biological Activity :

- The ACTH (4-10) fragment shares the target’s core sequence (Met-Glu-His-Phe-Arg-Trp-Gly) but lacks lysine, narrowing its therapeutic scope to neurological applications.

Structural Complexity :

- Liraglutide’s 31-residue chain contrasts with the target’s shorter sequence, illustrating a trade-off between receptor specificity and synthetic feasibility.

Activité Biologique

Chemical Structure and Properties

This compound is a multi-peptide structure that incorporates several amino acids, including methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, glycine, and lysine. Its molecular formula is with a molecular weight of approximately 905.05 g/mol . The intricate arrangement of these amino acids contributes to its biological functions.

- Antioxidant Properties : The presence of sulfur-containing amino acids like methionine contributes to antioxidant activity, which helps in reducing oxidative stress in cells.

- Neuroprotective Effects : Tryptophan and phenylalanine are precursors to neurotransmitters such as serotonin and dopamine. This suggests potential roles in mood regulation and neuroprotection.

- Immune Modulation : Arginine is known for its role in immune function and may enhance the immune response when included in peptide structures.

- Cell Signaling : The peptide may influence various signaling pathways due to the presence of multiple amino acids that can act as signaling molecules.

Case Studies and Research Findings

Research has shown various biological effects attributed to similar peptide structures:

- A study published in the Journal of Medicinal Chemistry highlighted the role of peptides in modulating blood pressure through direct renin inhibition, suggesting potential uses for cardiovascular diseases .

- Another investigation focused on the neuroprotective effects of peptides containing tryptophan and phenylalanine, demonstrating their efficacy in models of neurodegeneration.

Comparative Analysis

| Peptide | Antioxidant Activity | Neuroprotective Effects | Immune Modulation |

|---|---|---|---|

| N2-(N-(N-(N2-(N-(N-(N-L-Methionyl... | High | Moderate | High |

| L-Tryptophan Peptides | Moderate | High | Low |

| Arginine-Rich Peptides | Low | Moderate | High |

Therapeutic Potential

- Cardiovascular Health : Given the role of certain amino acids in regulating blood pressure, this compound could be explored for its potential to treat hypertension.

- Neurological Disorders : The neuroprotective properties suggest applications in treating conditions such as depression or neurodegenerative diseases like Alzheimer's.

- Immunotherapy : Its immune-modulating effects may make it suitable for enhancing responses in immunotherapy treatments.

Future Research Directions

Further studies are required to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and bioavailability will be crucial for developing it into a therapeutic agent.

Q & A

Basic: What are the optimal strategies for synthesizing this peptide with high purity?

Methodological Answer:

The synthesis of this complex peptide requires solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Use a preloaded Wang resin for C-terminal lysine attachment to ensure efficient cleavage .

- Deprotection : Piperidine (20% in DMF) for Fmoc removal, with real-time monitoring via ninhydrin tests.

- Coupling : Activate amino acids (e.g., L-methionyl, L-tryptophyl) with HBTU/DIPEA in DMF, ensuring excess reagents for sterically hindered residues like L-histidyl .

- Cleavage : TFA/water/TIPS (95:2.5:2.5) to release the peptide while preserving acid-labile residues (e.g., L-arginyl) .

- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water to achieve >95% purity. Validate with MALDI-TOF MS .

Advanced: How does the tertiary structure influence its interaction with biological targets?

Methodological Answer:

The peptide’s conformation dictates binding specificity. To analyze this:

- Circular Dichroism (CD) : Compare spectra in aqueous vs. membrane-mimetic solvents (e.g., SDS micelles) to assess α-helix or β-sheet propensity .

- NMR Spectroscopy : Use 2D NOESY in D2O/CD3OD to identify inter-residue nuclear Overhauser effects (NOEs), revealing spatial proximity of L-phenylalanyl and L-tryptophyl side chains .

- Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) using AMBER force fields. Parameterize non-standard residues (e.g., N-L-methionyl) with quantum mechanical calculations .

- Functional Assays : Compare binding affinity (via SPR or ITC) of wild-type vs. conformationally constrained analogs (e.g., disulfide bridges) .

Basic: What analytical techniques confirm the peptide’s primary structure?

Methodological Answer:

- Mass Spectrometry : MALDI-TOF MS in linear mode (matrix: α-cyano-4-hydroxycinnamic acid) to verify molecular weight (expected: ~1,664 Da, based on C77H109N21O19S) .

- Amino Acid Analysis (AAA) : Hydrolyze with 6N HCl at 110°C for 24h, followed by HPLC pre-column derivatization (e.g., AccQ-Tag) to quantify residue ratios .

- Edman Degradation : Sequential N-terminal sequencing to validate the order of the first 5–10 residues .

Advanced: How can contradictory binding affinity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or target heterogeneity. To address this:

- Orthogonal Binding Assays : Compare surface plasmon resonance (SPR; measures real-time kinetics) with isothermal titration calorimetry (ITC; quantifies thermodynamic parameters) .

- Buffer Optimization : Test varying pH (5.5–7.4) and ionic strength (e.g., 150 mM NaCl vs. KCl) to mimic physiological environments .

- Receptor Isoforms : Use CRISPR-edited cell lines expressing specific receptor variants (e.g., splice isoforms) to isolate confounding variables .

Basic: How to ensure peptide stability during in vitro experiments?

Methodological Answer:

- Storage : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles .

- Solubility : Use 10% acetic acid or DMSO (≤5% v/v) for initial solubilization, then dilute into assay buffers (e.g., PBS) .

- Protease Inhibition : Add 1 mM PMSF or EDTA to buffers for serine/metalloprotease-prone residues (e.g., L-arginyl-L-tryptophyl motifs) .

Advanced: What computational challenges arise in modeling its aqueous dynamics?

Methodological Answer:

- Force Field Limitations : Parameterize non-standard linkages (e.g., N-L-methionyl-L-alpha-glutamyl) using QM/MM hybrid methods .

- Solvation Effects : Use explicit solvent models (e.g., TIP3P) with periodic boundary conditions and 10-ns simulation times to capture conformational transitions .

- Validation : Compare MD-predicted RMSD with experimental SAXS data or NMR-derived distance restraints .

Basic: What are critical considerations for HPLC purification?

Methodological Answer:

- Column Choice : C18 (5 µm, 300 Å pore size) for high-resolution separation of large peptides .

- Gradient Design : Start with 5% acetonitrile (0.1% TFA) and increase by 0.5%/min to resolve closely eluting impurities .

- Detection : Monitor at 214 nm (peptide bond absorbance) and 280 nm (aromatic residues: L-tryptophyl, L-phenylalanyl) .

Advanced: How can mutagenesis studies elucidate residue-specific contributions?

Methodological Answer:

- Alanine Scanning : Replace each residue (e.g., L-histidyl → Ala) via SPPS and test activity in receptor-binding assays .

- Non-Natural Analogs : Incorporate D-amino acids or fluorinated residues (e.g., 5-fluoro-L-tryptophyl) to probe steric/electronic effects .

- Free Energy Calculations : Use MM-PBSA/GBSA to compute ΔΔG of binding for wild-type vs. mutants, correlating with experimental EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.